MI-136 is a small molecule inhibitor specifically designed to disrupt the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. [, ] This interaction plays a critical role in the development and progression of acute leukemias characterized by MLL gene translocations. [, ] By binding to menin, MI-136 prevents the formation of the menin-MLL complex, thereby inhibiting the oncogenic activity of MLL fusion proteins. [, ]
The molecular structure of MI-136 is characterized by a thienopyrimidine core, which serves as a scaffold for various substituents. [] Notably, the indole ring of MI-136 underwent extensive modifications during the optimization process, ultimately leading to the identification of MI-538, a significantly more potent derivative. [] The specific structural details and analyses of MI-136's molecular structure are not extensively elaborated upon in the provided abstracts. [, ]
MI-136 functions by directly targeting menin, a protein crucial for the oncogenic activity of MLL fusion proteins. [, ] It binds to menin with high affinity, effectively disrupting the interaction between menin and MLL fusion proteins. [, ] This disruption prevents the downstream effects of this interaction, including enhanced cell proliferation, up-regulation of specific genes (Hoxa9, Meis1), and blockage of hematopoietic differentiation, ultimately leading to the inhibition of leukemia progression. []
The primary application of MI-136 in scientific research is as a tool to study the menin-MLL interaction and its role in the development and progression of MLL-rearranged leukemias. [, ] By inhibiting this interaction, MI-136 allows researchers to:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6